molecular formula C10H13F2NO2 B13251960 2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol

2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13251960
M. Wt: 217.21 g/mol
InChI Key: XKXZICPLIDCSIS-UHFFFAOYSA-N
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Description

2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H13F2NO2 It is characterized by the presence of a difluorophenyl group attached to an amino propane diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,3-difluorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

2-[(2,3-difluorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13F2NO2/c11-9-3-1-2-7(10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2

InChI Key

XKXZICPLIDCSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNC(CO)CO

Origin of Product

United States

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